molecular formula C11H14O4 B12641846 Phenoxymethyl propan-2-yl carbonate CAS No. 920967-22-2

Phenoxymethyl propan-2-yl carbonate

Cat. No.: B12641846
CAS No.: 920967-22-2
M. Wt: 210.23 g/mol
InChI Key: RVVRDXNHMOMFSI-UHFFFAOYSA-N
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Description

Phenoxymethyl propan-2-yl carbonate is a chemical compound with the molecular formula C11H14O4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its phenoxymethyl group attached to a propan-2-yl carbonate moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenoxymethyl propan-2-yl carbonate typically involves the reaction of phenoxymethanol with propan-2-yl chloroformate. This reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Phenoxymethyl propan-2-yl carbonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form this compound derivatives with different functional groups.

    Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

    Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with carboxylic acid or aldehyde groups, while reduction may produce alcohols.

Scientific Research Applications

Phenoxymethyl propan-2-yl carbonate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: this compound is used in the production of coatings, adhesives, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of phenoxymethyl propan-2-yl carbonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Phenoxymethyl propan-2-yl carbonate can be compared with similar compounds such as phenoxy acetamide and its derivatives. While these compounds share some structural similarities, this compound is unique in its specific functional groups and chemical properties. Similar compounds include:

  • Phenoxy acetamide
  • Phenoxy propanol
  • Phenoxy ethyl carbonate

These compounds differ in their chemical reactivity, biological activities, and industrial applications, highlighting the uniqueness of this compound.

Properties

CAS No.

920967-22-2

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

phenoxymethyl propan-2-yl carbonate

InChI

InChI=1S/C11H14O4/c1-9(2)15-11(12)14-8-13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

RVVRDXNHMOMFSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)OCOC1=CC=CC=C1

Origin of Product

United States

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